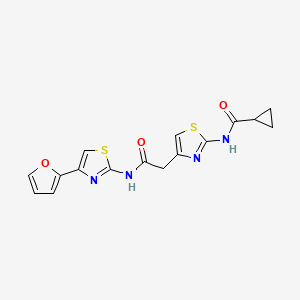

N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Description

The compound N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a thiazole-based derivative featuring:

- Two thiazole rings: One substituted with a furan-2-yl group and the other linked to a cyclopropanecarboxamide moiety.

- Acetamide bridge: Connects the two thiazole rings via a 2-oxoethyl group.

- Cyclopropane carboxamide: A strained cyclopropane ring fused to a carboxamide group, enhancing steric and electronic properties.

Properties

IUPAC Name |

N-[4-[2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S2/c21-13(19-16-18-11(8-25-16)12-2-1-5-23-12)6-10-7-24-15(17-10)20-14(22)9-3-4-9/h1-2,5,7-9H,3-4,6H2,(H,17,20,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNCLECDKXQOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a thiazole nucleus have been reported to exhibit antimicrobial and antitumor activities. They are known to interact with various bacterial species and cancerous cells.

Mode of Action

Thiazole nucleus compounds are known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species. In the context of antitumor activity, these compounds may interact with specific receptors or enzymes, leading to the inhibition of cell proliferation.

Biological Activity

N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound with potential therapeutic applications. Its structural features include multiple heterocyclic moieties, specifically thiazole and furan rings, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 416.5 g/mol. The compound features:

- Thiazole Rings : Contributing to its reactivity and interaction with biological targets.

- Furan Moiety : Potentially enhancing its lipophilicity and membrane permeability.

The synthesis typically involves multi-step reactions that require careful control over reaction conditions to optimize yield and purity, often confirmed through techniques such as NMR spectroscopy and mass spectrometry .

The biological activity of this compound is believed to be linked to its interaction with specific biological targets, including enzymes and receptors. Similar compounds have shown that modifications on the thiazole or furan rings can significantly influence their biological activity, suggesting a structure–activity relationship (SAR) that warrants further exploration .

Anticancer Activity

Preliminary studies indicate that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has highlighted the potential antimicrobial properties of thiazole-containing compounds. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H12N4O3S3 |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 1207032-32-3 |

| Anticancer Activity | Yes (in vitro studies available) |

| Antimicrobial Activity | Yes (against various strains) |

Case Studies

- Anticancer Efficacy : A study assessing the effects of thiazole derivatives on cancer cell lines found that modifications in the thiazole ring significantly enhanced cytotoxicity against breast cancer cells. The study suggested that this compound could be a candidate for further development .

- Antimicrobial Testing : Another investigation tested several thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited potent antimicrobial activity, supporting the hypothesis that N-(4-(2-((4-(furan-2-yl)thiazol-2-yla)mido)-2oxoethyl)thiazol - 2 - yl ) cyclopropanecarboxamide may also show effectiveness .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Key Differences

The compound shares core motifs with several thiazole derivatives (Table 1):

Table 1: Structural and Functional Comparison

Substituent Effects on Pharmacological Properties

Furan vs. Aromatic Substituents

- Coumarin-linked thiazoles (e.g., compound 6) exhibit strong α-glucosidase inhibition (IC₅₀ ~1.2 µM) due to planar aromatic systems, whereas furan’s smaller size may reduce steric hindrance .

Cyclopropane Carboxamide vs. Piperazine/Acyl Groups

- The cyclopropane carboxamide moiety increases rigidity and metabolic stability compared to flexible piperazine derivatives (e.g., compound 13 in ).

- Piperazine-containing analogues (e.g., compound 14 ) show MMP inhibition (IC₅₀ = 0.5 µM), suggesting that bulkier substituents may favor enzyme binding.

Acetamide Linker Modifications

- The 2-oxoethyl bridge in the target compound is conserved in antidiabetic coumarin-thiazoles (e.g., compound 6 ), highlighting its role in hydrogen bonding with biological targets.

Q & A

Q. What synthetic strategies are recommended for constructing the thiazole and cyclopropane moieties in this compound?

The compound’s synthesis requires sequential coupling of thiazole and cyclopropane fragments. Key steps include:

- Thiazole-amine coupling : Use 2-chloro-N-(thiazol-2-yl)acetamide with potassium carbonate in DMF to form the 2-oxoethyl-thiazol-2-amine intermediate .

- Cyclopropane integration : Employ carbodiimide-based coupling agents (e.g., HATU) for amide bond formation between the thiazole intermediate and cyclopropanecarboxylic acid derivatives .

- Optimization : Reaction yields (typically 45–75%) depend on solvent polarity and temperature. For example, ethanol/water mixtures improve crystallinity, while DMF enhances solubility of hydrophobic intermediates .

Q. How can spectroscopic techniques validate the compound’s structure?

- 1H/13C NMR :

- Thiazole protons resonate at δ 7.2–8.1 ppm (C5-H in thiazole) and δ 2.3–3.1 ppm (cyclopropane CH2) .

- Amide NH signals appear as broad singlets at δ 10.5–11.2 ppm .

- IR spectroscopy : Confirm C=O stretches (amide I band) at 1650–1680 cm⁻¹ and C-S-C vibrations (thiazole) at 680–720 cm⁻¹ .

- Mass spectrometry : ESI-MS typically shows [M+H]+ peaks with fragmentation patterns consistent with cyclopropane cleavage (e.g., m/z loss of 42 Da) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess cyclopropane ring strain (bond angles ~60°) and charge distribution on thiazole nitrogen .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX enzymes), focusing on hydrogen bonding between the amide group and catalytic residues (e.g., Arg120) .

- MD simulations : Evaluate stability in aqueous solutions (AMBER force field) to predict solubility challenges due to the hydrophobic cyclopropane .

Q. How do structural modifications influence biological activity in related thiazole derivatives?

-

Substituent effects :

- Electron-withdrawing groups (e.g., -CF3) on the phenyl ring enhance metabolic stability but reduce solubility .

- Furan substituents improve π-π stacking with aromatic residues in enzyme active sites, as seen in COX inhibition studies .

-

Bioactivity data :

Derivative Structure IC50 (COX-1/COX-2, μM) Reference 4-Fluorophenyl analog 1.2 / 0.8 3,4-Dimethoxyphenyl analog 0.9 / 0.6

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

- Yield discrepancies :

- Lower yields (e.g., 6% in DMF ) may stem from side reactions (e.g., cyclopropane ring opening). Switching to THF or adding molecular sieves can suppress hydrolysis .

- Spectral anomalies :

- Conflicting NH signals in NMR may arise from tautomerism in thiazole-amide systems. Use variable-temperature NMR (VT-NMR) to resolve dynamic effects .

- Impurity peaks in IR (e.g., 1720 cm⁻¹) often indicate residual acetic acid; purify via recrystallization from ethyl acetate/hexane .

Methodological Guidelines

- Synthetic protocols : Prioritize anhydrous conditions for cyclopropane coupling to prevent ring-opening reactions .

- Characterization : Combine XRD (for crystal structure validation) with solid-state NMR to assess polymorphism .

- Data interpretation : Cross-reference spectral libraries for thiazole derivatives (e.g., SDBS or NIST Chemistry WebBook) to avoid misassignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.